

Application Notes and Protocols for UV-Curable Coatings with 4-(Dimethylamino)benzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

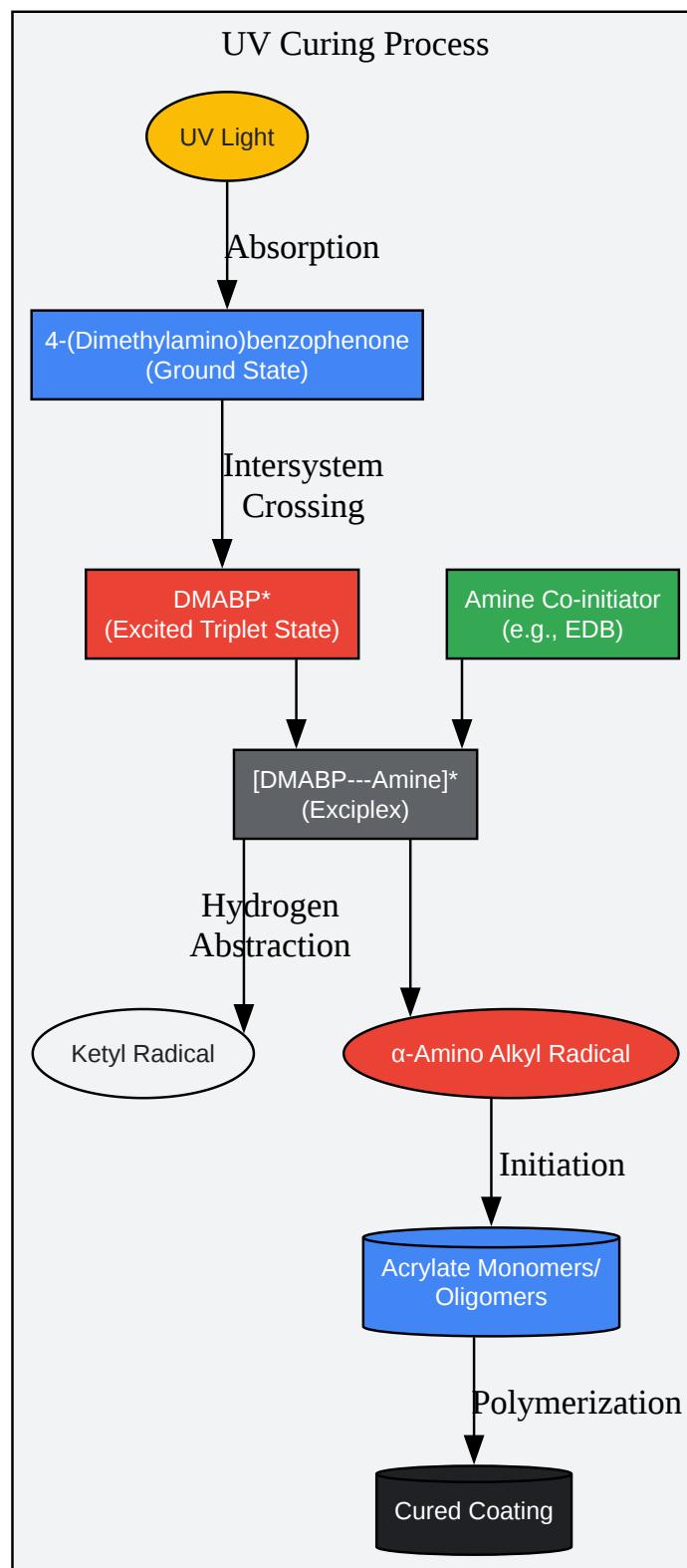
Compound Name: **4-(Dimethylamino)benzophenone**

Cat. No.: **B186975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


4-(Dimethylamino)benzophenone (DMABP) is a highly efficient Type II photoinitiator widely used in the formulation of ultraviolet (UV) curable coatings, inks, and adhesives.^[1] Upon exposure to UV radiation, DMABP undergoes excitation and abstracts a hydrogen atom from a synergist, typically a tertiary amine co-initiator, to generate free radicals. These radicals initiate the rapid polymerization of functional monomers and oligomers, leading to the formation of a cross-linked polymer network. This solvent-free, energy-efficient curing process offers numerous advantages, including high production speeds and the ability to coat heat-sensitive substrates.

This document provides detailed protocols for the formulation, application, and characterization of UV-curable coatings incorporating DMABP. It also presents quantitative data to guide researchers in developing coatings with desired properties.

Photoinitiation Mechanism of 4-(Dimethylamino)benzophenone

As a Type II photoinitiator, **4-(Dimethylamino)benzophenone** requires a co-initiator or synergist, which is typically a tertiary amine, to produce initiating free radicals. The process can be summarized as follows:

- UV Absorption: DMABP absorbs UV light, promoting it to an excited singlet state, which then transitions to a more stable triplet state.
- Exciplex Formation and Hydrogen Abstraction: The excited triplet state of DMABP forms an exciplex with the amine co-initiator. Within this complex, a hydrogen atom is transferred from the amine to the DMABP molecule.
- Radical Generation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the DMABP and an α -amino alkyl radical from the amine co-initiator.
- Initiation of Polymerization: The highly reactive α -amino alkyl radical is the primary species that initiates the polymerization of acrylate or other ethylenically unsaturated monomers and oligomers in the formulation.

[Click to download full resolution via product page](#)**Figure 1:** Photoinitiation mechanism of **4-(Dimethylamino)benzophenone**.

Formulation of UV-Curable Coatings

A typical UV-curable coating formulation consists of an oligomer, a monomer (reactive diluent), a photoinitiator system, and additives. The selection and proportion of these components are critical for achieving the desired properties of the cured coating.

Table 1: Components of a UV-Curable Coating Formulation

Component	Function	Typical Concentration (%) by weight)
Oligomer	Provides the primary properties of the coating such as hardness, flexibility, and chemical resistance. Common types include urethane acrylates, epoxy acrylates, and polyester acrylates.	30 - 70
Monomer	Acts as a reactive diluent to reduce the viscosity of the formulation for ease of application and participates in the polymerization to influence the final properties of the coating.	20 - 60
Photoinitiator System		
4-(Dimethylamino)benzophenone	Absorbs UV light to initiate the curing process.	1 - 5
Amine Co-initiator	Acts as a hydrogen donor to generate free radicals with DMABP and helps to overcome oxygen inhibition at the surface. Examples include Ethyl-4-(dimethylamino)benzoate (EDB) and 2-Ethylhexyl-4-dimethylaminobenzoate (EHA).	2 - 8
Additives	Modify specific properties of the coating, such as flow, leveling, and surface slip.	0.1 - 5

Experimental Protocols

The following protocols provide a framework for the preparation, curing, and characterization of UV-curable coatings based on **4-(Dimethylamino)benzophenone**.

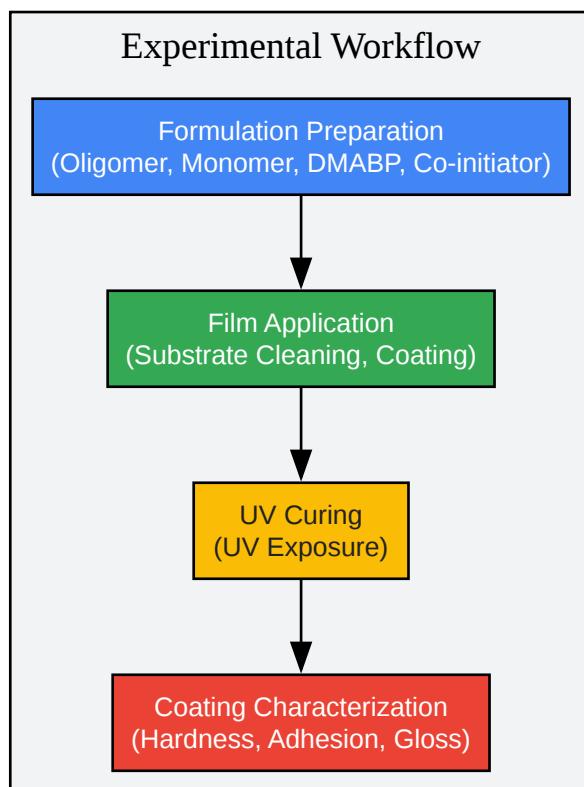
Protocol 1: Preparation of a UV-Curable Clear Coating

Materials:

- Urethane Acrylate Oligomer
- Trimethylolpropane Triacrylate (TMPTA) (Monomer)
- **4-(Dimethylamino)benzophenone** (DMABP)
- Ethyl-4-(dimethylamino)benzoate (EDB) (Co-initiator)
- Amber glass vials
- Magnetic stirrer and stir bars
- Laboratory balance

Procedure:

- In an amber glass vial, weigh the desired amount of the urethane acrylate oligomer.
- Add the TMPTA monomer to the vial.
- Mix the oligomer and monomer using a magnetic stirrer at room temperature until a homogeneous solution is obtained.
- Add the desired amount of EDB co-initiator to the mixture and continue stirring until it is completely dissolved.
- Add the DMABP photoinitiator to the formulation.
- Continue stirring in the dark, with gentle warming if necessary, until the photoinitiator is fully dissolved and the formulation is homogeneous.


Protocol 2: Application and UV Curing

Materials and Equipment:

- Prepared UV-curable formulation
- Substrate (e.g., glass panels, metal sheets, or plastic films)
- Film applicator (e.g., wire-wound rod or doctor blade)
- UV curing system (e.g., conveyorized medium-pressure mercury lamp or LED lamp)
- UV radiometer

Procedure:

- Substrate Preparation: Clean the substrate with a suitable solvent (e.g., isopropanol or acetone) to remove any contaminants and ensure proper adhesion.
- Film Application: Apply a small amount of the prepared formulation onto the substrate. Use a film applicator to draw down a thin, uniform film of a specified thickness (e.g., 50 μm).
- UV Curing: Place the coated substrate in the UV curing system. Expose the film to UV radiation. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV lamp. Use a UV radiometer to measure and control the UV dose.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for UV-curable coatings.

Protocol 3: Characterization of Cured Coatings

1. Pencil Hardness (ASTM D3363):

- A set of calibrated pencils of increasing hardness (from 6B to 6H) are pushed across the surface of the cured coating at a 45° angle.
- The pencil hardness is reported as the hardness of the hardest pencil that does not scratch or mar the surface.

2. Cross-Cut Adhesion (ASTM D3359):

- A lattice pattern is cut into the cured coating using a special cross-cut adhesion tester.
- A specified pressure-sensitive tape is applied over the lattice and then rapidly peeled off.

- The adhesion is rated according to the amount of coating removed by the tape, on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).

3. Gloss Measurement (ASTM D523):

- A gloss meter is used to measure the specular gloss of the cured coating at a specific angle (e.g., 20°, 60°, or 85°).
- The gloss value is reported in Gloss Units (GU).

Quantitative Data and Performance

The performance of a UV-curable coating is highly dependent on the formulation composition and curing conditions. The following tables provide representative data for a UV-curable system based on a benzophenone-type photoinitiator and an amine co-initiator. This data is analogous to what would be expected for a DEABP system and illustrates the effect of the photoinitiator system on the degree of conversion.

Table 2: Representative Formulation for Degree of Conversion Study

Component	DEABP-Free Resin (wt%)	DEABP-Containing Resin (wt%)
Bisphenol A glycerolate dimethacrylate (BisGMA)	70.0	69.0
Triethylene glycol dimethacrylate (TEGDMA)	30.0	29.0
Camphorquinone (CQ)	0.5	0.5
Ethyl-4-(dimethylamino)benzoate (DMAEMA)	1.0	1.0
4,4'-bis(diethylamino)benzophenone (DEABP)	-	1.0

Note: This data is for a related compound, 4,4'-bis(diethylamino)benzophenone (DEABP), and serves as a representative example of the effect of an amine-functionalized benzophenone derivative.

Table 3: Degree of Conversion (%) at Different Irradiation Times

Light-irradiation duration (s)	DEABP-Free Resin (Mean ± SD)	DEABP-Containing Resin (Mean ± SD)
10	26.1 ± 0.5	39.3 ± 2.1
30	32.0 ± 1.5	44.2 ± 1.6
60	40.4 ± 2.9	48.7 ± 2.5
180	46.6 ± 1.7	58.7 ± 2.8
300	50.4 ± 1.4	59.7 ± 1.1
Final	58.0	68.7

Curing conditions: LED lamp (405 nm), 840 mW/cm².

The addition of DEABP significantly increased the degree of conversion at all time points, demonstrating the enhanced efficiency of the photoinitiator system. A similar trend would be expected when optimizing the concentration of DMABP and a suitable amine co-initiator.

Conclusion

4-(Dimethylamino)benzophenone is a versatile and effective Type II photoinitiator for a wide range of UV-curable coating applications. By carefully selecting the oligomer, monomer, and amine co-initiator, and by optimizing the curing parameters, researchers can develop high-performance coatings with tailored properties such as excellent hardness, adhesion, and gloss. The protocols and representative data provided in this application note serve as a valuable starting point for the formulation and characterization of UV-curable coatings based on DMABP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UV-Curable Coatings with 4-(Dimethylamino)benzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186975#formulation-of-uv-curable-coatings-with-4-dimethylamino-benzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com